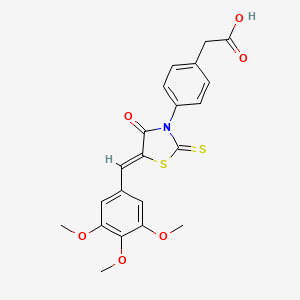
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(4-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)phenyl)acetic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of thiazolidinones known for their potential therapeutic applications, particularly in cancer treatment and as inhibitors of various biological pathways.
Chemical Structure
The compound features a thiazolidinone core with multiple substituents that enhance its biological activity. The presence of the 3,4,5-trimethoxybenzylidene moiety is particularly significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinones can inhibit the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells with varying degrees of efficacy. The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazolidinone A | MCF-7 | 29 |
| Thiazolidinone B | HeLa | 73 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound need to be determined through further experimental studies.
The mechanism by which thiazolidinones exert their anticancer effects often involves the modulation of key signaling pathways associated with cell growth and apoptosis. For example, some studies suggest that these compounds may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to anticancer effects, thiazolidinones have demonstrated anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases. The structural diversity of thiazolidinones allows for the optimization of their anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has also been explored. Certain derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi. This broad-spectrum antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Case Studies
- Anticancer Activity : In a study examining various thiazolidinone derivatives, it was found that modifications to the benzylidene moiety significantly enhanced cytotoxicity against glioblastoma cells. The compound's ability to induce apoptosis was confirmed through TUNEL assays and colony formation assays.
- Anti-inflammatory Effects : A recent investigation into thiazolidinone derivatives revealed that compounds with specific substitutions on the thiazolidine ring exhibited potent inhibition of COX enzymes, suggesting potential for developing anti-inflammatory agents.
属性
IUPAC Name |
2-[4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-26-15-8-13(9-16(27-2)19(15)28-3)10-17-20(25)22(21(29)30-17)14-6-4-12(5-7-14)11-18(23)24/h4-10H,11H2,1-3H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTIAQPQSCITFY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














